1-(2-Ethylpiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Overview
Description
1-(2-Ethylpiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-ethyl-1-[(2-naphthyloxy)acetyl]piperidine is 297.172878976 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Human Urinary Carcinogen Metabolites
Research on carcinogen metabolites quantified in human urine, including 1-naphthol (a component related to naphthalene), provides important insights into tobacco-related cancer studies. These metabolites are critical for understanding carcinogen dose, exposure delineation, and metabolism in humans, highlighting the importance of such compounds in cancer research (Hecht, 2002).
Ethylene Perception in Fruits and Vegetables
1-Methylcyclopropene (1-MCP) studies show the impact of ethylene perception inhibitors on the ripening and senescence of fruits and vegetables, illustrating the commercial and scientific interest in manipulating ethylene pathways to extend shelf life and improve product quality (Watkins, 2006).
Piperine's Biological Effects
Research on black pepper and its principal component, piperine, reveals diverse physiological effects, including enhancement of digestive enzymes and protection against oxidative damage. This showcases the potential research interest in compounds affecting metabolic and antioxidant pathways (Srinivasan, 2007).
Piper Species and Their Applications
Piper species, known for their rich essential oils and biological activities, offer a wide range of applications from traditional medicine to food preservation. The diverse secondary metabolites present in Piper species, including piperine, have significant therapeutic and preventive potentials against chronic disorders (Salehi et al., 2019).
Poloxamer 407 in Drug Formulation
Poloxamer 407 demonstrates thermoreversible properties useful in drug formulation, highlighting the role of chemical structures in developing novel drug delivery systems (Dumortier et al., 2006).
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-17-9-5-6-12-20(17)19(21)14-22-18-11-10-15-7-3-4-8-16(15)13-18/h3-4,7-8,10-11,13,17H,2,5-6,9,12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBGQJYCXADSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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